4,7-Dichlorobenzo[c]isoxazole
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Overview
Description
4,7-Dichlorobenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. It is characterized by the presence of two chlorine atoms at the 4th and 7th positions on the benzo[c]isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichlorobenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with unsaturated compounds. This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichlorobenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole derivatives with additional functional groups, while substitution reactions can yield a variety of substituted isoxazoles .
Scientific Research Applications
4,7-Dichlorobenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4,7-Dichlorobenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific protein kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
4,7-Dichlorobenzo[c]isoxazole can be compared with other isoxazole derivatives, such as:
4,5-Diphenylisoxazole: Known for its analgesic properties.
3,5-Disubstituted isoxazoles: Studied for their anti-inflammatory activities.
2,1-Benzisoxazoles: Noted for their antimicrobial and antiviral properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C7H3Cl2NO |
---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
4,7-dichloro-2,1-benzoxazole |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7-4(5)3-11-10-7/h1-3H |
InChI Key |
XCDPTPFKYZWVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CON=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
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